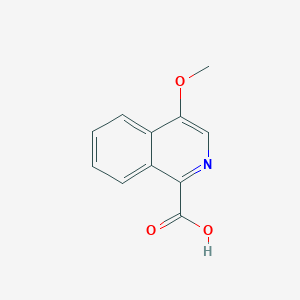

4-Methoxyisoquinoline-1-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

1179149-12-2 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

4-methoxyisoquinoline-1-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c1-15-9-6-12-10(11(13)14)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,13,14) |

InChI Key |

JRYOYMYRIYDYAL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

The Isoquinoline Core: a Privileged Scaffold in Chemistry

The isoquinoline (B145761) framework, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of medicinal chemistry. mdpi.comresearchgate.netsigmaaldrich.com This structural motif is not merely a synthetic curiosity; it is a "privileged scaffold," meaning it is a recurring feature in a multitude of biologically active compounds and approved drugs. mdpi.comresearchgate.net The inherent properties of the isoquinoline core allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.

Derivatives built upon the isoquinoline skeleton have been successfully developed into treatments for a diverse range of conditions, including cancer, microbial infections, nervous system disorders, and cardiovascular diseases. mdpi.comnih.gov Prominent examples of isoquinoline-based natural alkaloids with significant therapeutic use include papaverine, a vasodilator, and the potent anticancer agent noscapine. sigmaaldrich.comnih.gov The rigid, planar structure of the isoquinoline ring provides a defined orientation for functional groups, enabling precise interactions with enzymes and receptors. nih.gov This has made it an attractive template for drug design and discovery. nih.gov

Beyond its medicinal applications, the isoquinoline core is a significant target in synthetic organic chemistry. researchgate.net Researchers continuously explore novel and efficient methods for constructing and functionalizing this heterocyclic system, moving beyond traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions to develop more sustainable and versatile synthetic routes. researchgate.netnih.gov

Positional Significance of Substituents: the Roles of the Carboxylic Acid and Methoxy Groups

The placement of a carboxylic acid (-COOH) at the C1 position of the isoquinoline (B145761) ring is of particular synthetic importance. The carbon at position 1 is located adjacent to the ring's nitrogen atom, which makes it highly susceptible to nucleophilic substitution reactions. bldpharm.comnih.gov This inherent reactivity means the C1 position is a prime site for chemical modification.

A carboxylic acid group at this position serves as a versatile synthetic "handle." enamine.netresearchgate.net It can be readily converted into a wide range of other functional groups, such as esters, amides, or acyl chlorides, through well-established chemical reactions. byjus.combeilstein-journals.org This versatility allows chemists to use isoquinoline-1-carboxylic acids as key intermediates or building blocks for constructing more complex molecules with tailored properties. enamine.net For instance, the related compound 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a crucial component in the design of peptidomimetics and was instrumental in the development of the approved drug quinapril. nih.gov

The methoxy (B1213986) group (-OCH₃) at the C4 position also plays a crucial role. As an electron-donating group, its presence alters the electron density distribution across the aromatic ring system. nih.gov This electronic influence can affect the molecule's reactivity, its ability to bind to metal ions, and its interaction with biological targets. researchgate.net

Structure-activity relationship (SAR) studies on various heterocyclic compounds, including quinolines and isoquinolines, have demonstrated that the position of methoxy groups can significantly impact biological activity. researchgate.netbyjus.com For example, research on quinolone derivatives has shown that methoxy substitutions can confer potent anticancer properties. researchgate.net The placement of a methoxy group can influence how a molecule fits into the binding pocket of an enzyme or receptor, potentially enhancing its efficacy or selectivity. byjus.com While direct studies on 4-methoxyisoquinoline (B1350727) are limited, research on related structures suggests this substituent is key to fine-tuning the molecule's pharmacological profile.

Current Research Trajectories for 4 Methoxyisoquinoline 1 Carboxylic Acid

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the bonds that form the isoquinoline core and the introduction of the carboxylic acid and methoxy (B1213986) groups.

A logical retrosynthetic approach would first disconnect the carboxylic acid group at the C1 position, leading to a 4-methoxyisoquinoline (B1350727) intermediate. This transformation is a functional group interconversion (FGI), envisioning the carboxylic acid arising from the hydrolysis of a nitrile or an ester, or the oxidation of an alkyl group. semanticscholar.org

Further deconstruction of the 4-methoxyisoquinoline core can be approached in several ways. A common strategy is to break the C-N and C-C bonds of the heterocyclic ring. For instance, a Pomeranz-Fritsch-Bobbitt type disconnection would break the N-C1 and C4a-C8a bonds, leading back to a substituted benzaldehyde (B42025) and an aminoacetal. Another approach could involve a disconnection that opens the nitrogen-containing ring, suggesting a cyclization precursor such as a substituted phenethylamine (B48288) derivative. The methoxy group is typically considered as being present on the starting benzene-derived ring.

Direct Cyclization and Ring-Forming Strategies

The construction of the isoquinoline scaffold is a cornerstone of many synthetic approaches to this compound and its derivatives. Several named reactions and general strategies are employed to achieve this.

Applications of Pomeranz–Fritsch–Bobbitt Cyclization and its Analogues

The Pomeranz–Fritsch reaction, and its modification by Bobbitt, is a powerful method for the synthesis of isoquinolines. wikipedia.orgwikipedia.org This reaction typically involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a substituted benzaldehyde with a 2,2-dialkoxyethylamine. wikipedia.org The Bobbitt modification involves the reduction of the intermediate imine before cyclization, often leading to improved yields and applicability to a wider range of substrates. nih.gov

In the context of synthesizing 4-methoxyisoquinoline derivatives, a key starting material would be a methoxy-substituted benzaldehyde. For instance, a recent synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid utilized a Pomeranz–Fritsch–Bobbitt approach on a chiral oxazinone derivative, which itself was prepared using a Petasis reaction. mdpi.com This highlights how this classical cyclization can be integrated into modern, multi-step synthetic sequences. mdpi.comresearchgate.net

The conditions for the cyclization can be varied, with mineral acids like sulfuric acid or perchloric acid being commonly used. wikipedia.orgnih.gov The choice of acid and reaction conditions can influence the regioselectivity of the cyclization, which is a critical consideration when multiple positions on the benzene (B151609) ring are available for electrophilic attack. nih.gov

Utilization of Petasis Reaction Methodologies

The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, has emerged as a versatile tool in the synthesis of complex nitrogen-containing molecules, including precursors to isoquinolines. researchgate.netmdpi.comwikipedia.orgnih.govnih.gov This reaction is particularly useful for the synthesis of α-amino acids, which can be key intermediates in the construction of isoquinoline-1-carboxylic acid derivatives. mdpi.comnih.gov

A notable application is the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, where a Petasis reaction involving a chiral aminoacetaldehyde acetal, glyoxylic acid, and a boronic acid was a crucial step in forming a key morpholinone intermediate. mdpi.com This demonstrates the power of the Petasis reaction to set stereocenters that are then carried through to the final isoquinoline product. mdpi.comresearchgate.net

The reaction is known for its operational simplicity and tolerance of a wide range of functional groups, making it an attractive method in combinatorial chemistry and drug discovery. wikipedia.orgnih.gov The ability to use unprotected carbohydrates as the carbonyl component further expands its utility in generating stereochemically rich aminopolyol products. wikipedia.org

Intramolecular Annulation Approaches to the Isoquinoline Scaffold

Intramolecular annulation, or ring-closure, represents a broad class of reactions used to construct the isoquinoline core. These methods often involve the formation of a key bond in a pre-functionalized acyclic precursor.

One powerful strategy involves the use of arynes. The reaction of N-acyl enamides with benzynes can lead to a [4+2] cycloaddition followed by aromatization to yield isoquinolines. organic-chemistry.org This method has been successfully applied to the concise total synthesis of the isoquinoline alkaloid papaverine. organic-chemistry.org The reaction tolerates a variety of substituents on both the enamide and the aryne, allowing for the synthesis of a diverse range of isoquinoline derivatives. organic-chemistry.orgnih.gov

Another approach is the transition-metal-catalyzed annulation of amides with alkynes. For example, rhodium(III)-catalyzed intermolecular cyclocondensation of N-methoxybenzamides with α-chloroaldehydes can produce 4-substituted isoquinolones. mdpi.com Nickel-catalyzed [4+2] intermolecular annulation of ortho-halobenzamides with alkynes also provides a route to N-substituted isoquinolones. mdpi.com These methods benefit from high atom economy and can often be performed with good regioselectivity. mdpi.comresearchgate.net

Furthermore, formal [2+2+2] annulation processes have been developed, such as the reaction of 3,4-dihydroisoquinolines with CO2 and benzynes, to construct fused polycyclic systems containing the tetrahydroisoquinoline motif. rsc.org These modern annulation strategies offer efficient and convergent pathways to complex isoquinoline structures.

Functional Group Interconversion for Carboxylic Acid Formation

The introduction of the carboxylic acid at the C1 position of the isoquinoline ring is often achieved through the transformation of a precursor functional group. This approach is advantageous when the desired carboxylic acid is not compatible with the conditions used for the initial ring-forming reactions.

Hydrolysis of Nitriles and Carboxylic Acid Derivatives

A common and reliable method for introducing a carboxylic acid group is through the hydrolysis of a nitrile (-CN). chemguide.co.uklumenlearning.comlibretexts.orglibretexts.orgchemistrysteps.com The nitrile group can be introduced into the C1 position of the isoquinoline ring through various methods, such as a Reissert reaction or by nucleophilic substitution on a 1-haloisoquinoline.

The hydrolysis of the nitrile can be performed under either acidic or basic conditions. chemguide.co.uklibretexts.org Acidic hydrolysis, typically using an aqueous solution of a strong acid like hydrochloric or sulfuric acid, directly yields the carboxylic acid and the corresponding ammonium (B1175870) salt. chemguide.co.uklibretexts.org Basic hydrolysis, using an alkali metal hydroxide (B78521) such as sodium hydroxide, initially forms the carboxylate salt. chemguide.co.uklibretexts.org Subsequent acidification of the reaction mixture is then required to protonate the carboxylate and afford the free carboxylic acid. chemguide.co.uklibretexts.org

The hydrolysis proceeds through an amide intermediate, which is usually not isolated. libretexts.orgchemistrysteps.com The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule. For example, if the molecule contains acid-labile groups, basic hydrolysis would be the preferred method.

Carboxylation of Organometallic Intermediates

The introduction of a carboxylic acid group at the C1 position of 4-methoxyisoquinoline can be effectively achieved through the carboxylation of a C1-metalated isoquinoline intermediate. This approach hinges on the generation of a potent nucleophile at the target carbon, which subsequently reacts with an electrophilic carbon source, typically carbon dioxide.

One of the most powerful strategies for the regioselective metalation of aromatic and heteroaromatic systems is Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org In this process, a functional group on the ring, known as a Directed Metalation Group (DMG), coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho-position. wikipedia.orgbaranlab.org For isoquinoline derivatives, the lone pair of electrons on the ring nitrogen atom can direct lithiation to the C1 position. The methoxy group at the C4 position also influences the electronic environment of the ring. The formation of a 1-lithio-4-methoxyisoquinoline intermediate, followed by quenching with solid carbon dioxide (dry ice) and subsequent acidic workup, affords the desired this compound. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can also be employed, particularly when competitive nucleophilic addition to the heterocycle is a concern. uwindsor.ca

Alternatively, a Grignard reagent can be utilized. This method typically starts with a 1-halo-4-methoxyisoquinoline (e.g., 1-bromo- or 1-iodo-4-methoxyisoquinoline). The Grignard reagent is formed by reacting the halide with magnesium metal. This organomagnesium species is then carboxylated by reaction with carbon dioxide, followed by acidification to yield the final carboxylic acid. nih.gov

| Starting Material | Reagents | Intermediate | Product | Ref. |

| 4-Methoxyisoquinoline | 1. n-BuLi, THF, -78 °C2. CO₂ (s)3. H₃O⁺ | 1-Lithio-4-methoxyisoquinoline | This compound | wikipedia.orgorganic-chemistry.org |

| 1-Bromo-4-methoxyisoquinoline (B1376064) | 1. Mg, THF2. CO₂ (s)3. H₃O⁺ | 1-(Bromomagnesio)-4-methoxyisoquinoline | This compound | nih.gov |

Asymmetric Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiopure derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry. A common strategy involves the asymmetric synthesis of the corresponding saturated tetrahydroisoquinoline analog, followed by aromatization.

One successful approach is the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a close analog of the target molecule. nih.gov This method combines a Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization, where stereocontrol is achieved using a chiral amine component derived from (R)-phenylglycinol. nih.gov Another powerful method is the chemo-enzymatic deracemization of racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids using a D-amino acid oxidase, which can provide the (S)-enantiomer in high yield and excellent enantiomeric excess (>99% ee). aiche.org

Furthermore, chiral auxiliaries can be employed to direct the stereochemical outcome of key bond-forming reactions. For instance, chiral N-tert-butanesulfinyl imines can undergo diastereoselective additions to generate chiral homopropargylic amines, which can then be cyclized to form substituted tetrahydroisoquinolines. ua.es The subsequent removal of the chiral auxiliary yields the enantiomerically enriched product.

Once the enantiopure tetrahydroisoquinoline-1-carboxylic acid derivative is obtained, aromatization can be achieved through oxidation. This step removes the stereocenters on the saturated ring, but the chirality at the C1 position is retained if it is a quaternary center or if the subsequent synthetic steps maintain its stereochemical integrity. Common oxidizing agents for this purpose include manganese dioxide (MnO₂) or palladium on carbon (Pd/C) under dehydrogenation conditions.

| Method | Key Features | Chiral Source | Typical ee | Ref. |

| Petasis/Pomeranz–Fritsch–Bobbitt | Diastereoselective cyclization | (R)-phenylglycinol derivative | High d.r. | nih.gov |

| Chemo-enzymatic Deracemization | Kinetic resolution of racemate | D-amino acid oxidase | >99% | aiche.org |

| Chiral Auxiliary | Diastereoselective addition | N-tert-butanesulfinyl imine | >95:5 d.r. | ua.es |

Transition Metal-Catalyzed Approaches

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation represents a powerful and versatile method for the synthesis of carboxylic acids and their derivatives from aryl halides. nih.gov This reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the insertion of carbon monoxide (CO) into the aryl-palladium bond to form a palladium-acyl complex. Subsequent reaction with a nucleophile, such as water, yields the carboxylic acid.

For the synthesis of this compound, a plausible route begins with the corresponding 1-halo-4-methoxyisoquinoline. For example, 1-bromo-4-methoxyisoquinoline can be subjected to palladium-catalyzed carbonylation conditions. A typical catalytic system involves a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand, like Xantphos, which is effective for the carbonylation of aryl bromides at atmospheric pressure. nih.gov The reaction is carried out in the presence of a base and a source of water.

| Substrate | Catalyst/Ligand | CO Source | Nucleophile | Conditions | Yield | Ref. |

| Aryl Bromide | Pd(OAc)₂ / Xantphos | CO (1 atm) | H₂O | Na₂CO₃, Toluene, 80-120 °C | High | nih.gov |

| Aryl Bromide | PdCl₂(PPh₃)₂ | CO (1 atm) | H₂O | Et₃N, DMF | Good | nih.gov |

Heck Reaction Applications in Isoquinoline Carboxylic Acid Ester Synthesis

The Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, typically involves the reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org While not a direct method for carboxylation, the Heck reaction can be ingeniously applied in a multi-step sequence to achieve the synthesis of isoquinoline carboxylic acid esters.

A potential strategy for the synthesis of a this compound derivative would involve the Heck coupling of a 1-halo-4-methoxyisoquinoline with a suitable alkene, such as a vinyl ether (e.g., butyl vinyl ether). The resulting enol ether product can then be oxidatively cleaved to the corresponding carboxylic acid or its ester. The oxidative cleavage can be performed using various reagents, such as ozone (O₃) followed by an oxidative workup, or potassium permanganate (B83412) (KMnO₄) under controlled conditions.

The Heck reaction itself is typically catalyzed by a palladium(0) species, often generated in situ from Pd(OAc)₂, and a phosphine ligand. A base is required to neutralize the hydrogen halide generated in the catalytic cycle.

| Aryl Halide | Alkene | Catalyst/Ligand | Base | Solvent | Conditions | Ref. |

| 1-Halo-4-methoxyisoquinoline | Butyl vinyl ether | Pd(OAc)₂ / PPh₃ | Et₃N | DMF or CH₃CN | 80-100 °C | organic-chemistry.orglibretexts.org |

| Aryl Iodide | Styrene | PdCl₂ | KOAc | Methanol (B129727) | 120 °C | organic-chemistry.orglibretexts.org |

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is the primary site for chemical modification. It readily undergoes reactions typical of carboxylic acids, including nucleophilic acyl substitution and reduction. khanacademy.orgmsu.edu

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a cornerstone of the reactivity of this compound, allowing for the formation of esters, amides, and other acid derivatives. khanacademy.org The general order of reactivity for carboxylic acid derivatives towards nucleophilic substitution is: acid halide > acid anhydride (B1165640) > thioester > ester > amide. khanacademy.org

The conversion of this compound to its corresponding esters can be achieved through various methods, most notably the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.comorganic-chemistry.orglibretexts.org Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). masterorganicchemistry.comorganic-chemistry.orgoperachem.com

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.orglibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orglibretexts.org Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.comorganic-chemistry.orglibretexts.org

Beyond the classic Fischer conditions, other reagents can facilitate esterification. For instance, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used in what is known as the Steglich esterification, which avoids the production of water. organic-chemistry.org

Table 1: Common Conditions for Fischer Esterification masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.orgoperachem.com

| Catalyst | Alcohol | Conditions |

| Sulfuric Acid (H₂SO₄) | Methanol, Ethanol, etc. | Reflux |

| p-Toluenesulfonic Acid (p-TsOH) | Benzyl alcohol, etc. | Reflux, often with azeotropic removal of water |

| Hydrochloric Acid (HCl) | Various alcohols | Varies |

The formation of amides from this compound and an amine is a fundamental transformation. Direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt. khanacademy.orgmdpi.comdiva-portal.org To overcome this, coupling reagents are widely employed to activate the carboxylic acid. uni-kiel.desigmaaldrich.combachem.com

A variety of peptide coupling reagents are available, which convert the carboxylic acid into a more reactive species, such as an active ester, that can then readily react with an amine. uni-kiel.desigmaaldrich.combachem.com These reagents are broadly categorized into phosphonium (B103445) and aminium (uronium) salts. sigmaaldrich.com

Phosphonium Reagents: Examples include BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP® ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). sigmaaldrich.combachem.compeptide.com These reagents are generally more soluble in common organic solvents like DMF and can lead to cleaner reactions compared to their uronium counterparts. sigmaaldrich.com

Aminium/Uronium Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are common examples. sigmaaldrich.com While effective, uronium reagents can sometimes lead to a side reaction known as guanidinylation of the amine. sigmaaldrich.com

The choice of coupling reagent and the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can influence the reaction efficiency and help suppress side reactions like racemization, which is a critical consideration when dealing with chiral amines. uni-kiel.desigmaaldrich.compeptide.com

More recent developments in amidation include catalytic methods that avoid the use of stoichiometric coupling reagents, aligning with the principles of green chemistry. mdpi.comdiva-portal.orgnih.gov These can involve catalysts based on boron, titanium, or other metals. mdpi.comdiva-portal.orgresearchgate.net

Table 2: Selected Peptide Coupling Reagents sigmaaldrich.combachem.compeptide.com

| Reagent Name | Type | Activating Group |

| BOP | Phosphonium | OBt |

| PyBOP® | Phosphonium | OBt |

| HBTU | Aminium/Uronium | OBt |

| HATU | Aminium/Uronium | OAt |

| COMU® | Aminium/Uronium | Oxyma |

This compound can be converted to its highly reactive acid chloride derivative. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgcommonorganicchemistry.comlibretexts.orgkhanacademy.org The reaction with thionyl chloride is often performed neat or in an appropriate solvent, and it produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which drives the reaction to completion. msu.edukhanacademy.org The mechanism involves the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. libretexts.orgkhanacademy.org

Acid anhydrides can be formed from the reaction of a carboxylic acid with an acid chloride in the presence of a base. jackwestin.com

These acid derivatives, particularly the acid chlorides, are valuable synthetic intermediates because the chloride is an excellent leaving group, allowing for facile reaction with a wide range of nucleophiles to form esters, amides, and other compounds. youtube.com

Reduction to Alcohol Derivatives

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, (4-methoxyisoquinolin-1-yl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of carboxylic acids to primary alcohols. jackwestin.comyoutube.com Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not strong enough to reduce carboxylic acids. msu.edujackwestin.com Diborane (B₂H₆) can also be used for this reduction. msu.edu A direct partial reduction to the aldehyde is not typically feasible; this transformation usually requires a multi-step process via a carboxylic acid derivative. msu.edu

Derivatization for Analytical and Spectroscopic Characterization

To facilitate analysis, particularly by techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS), the carboxylic acid group of this compound can be chemically modified or "derivatized." nih.govnih.govresearchgate.netchromforum.org Derivatization can improve the volatility, thermal stability, and chromatographic behavior of the analyte, as well as enhance its detectability. nih.govnih.govresearchgate.net

For GC analysis, common derivatization strategies for carboxylic acids involve converting them into more volatile esters (e.g., methyl esters) or trimethylsilyl (B98337) (TMS) esters. chromforum.org Reagents like BF₃ in methanol or (trimethylsilyl)diazomethane can be used for this purpose. chromforum.org

For LC-MS analysis, derivatization can be employed to improve ionization efficiency and introduce specific fragmentation patterns for sensitive and selective detection. nih.govnih.govresearchgate.net Reagents can be designed to introduce a permanently charged group or a tag that is easily ionizable and provides a characteristic isotopic signature. For example, reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) and 4-bromo-N-methylbenzylamine (4-BNMA) have been developed for the derivatization of carboxylic acids. nih.govnih.gov These reagents react with the carboxylic acid, often in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a stable derivative with enhanced MS detection properties. nih.govnih.gov The bromine atom in these reagents provides a distinct isotopic pattern that aids in the identification of the derivatized analyte. nih.gov

Table 3: Common Derivatization Approaches for Carboxylic Acids nih.govnih.govchromforum.org

| Analytical Technique | Derivatization Strategy | Common Reagents |

| Gas Chromatography (GC) | Esterification (e.g., Methylation) | BF₃/Methanol, (Trimethylsilyl)diazomethane |

| Gas Chromatography (GC) | Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Amidation with tagging reagent | 4-APEBA/EDC, 4-BNMA/EDC |

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography is a powerful analytical technique, but it requires analytes to be volatile and thermally stable. phenomenex.comnih.gov this compound, being a polar compound with a high boiling point, is not directly amenable to GC analysis. Silylation is a widely used derivatization technique to address this issue. phenomenex.comchemcoplus.co.jp

The process involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group. phenomenex.comchemcoplus.co.jp This is typically achieved by reacting the compound with a silylating agent. Common reagents for this purpose include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). chemcoplus.co.jprestek.com The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate, especially for less reactive or sterically hindered groups. phenomenex.comsigmaaldrich.com

The resulting TMS ester of this compound is significantly more volatile and less polar than the parent compound. This increased volatility allows it to be readily vaporized in the GC inlet and transported through the chromatographic column. phenomenex.comyoutube.com The reduced polarity minimizes interactions with the stationary phase, leading to improved peak shape and resolution. restek.comyoutube.com

For comprehensive metabolic profiling, a two-step derivatization process is often employed. This begins with methoximation to protect carbonyl groups from tautomerism, followed by silylation to derivatize acidic protons on hydroxyl, carboxyl, thiol, and amine groups. youtube.comresearchgate.net This ensures that all relevant functional groups are derivatized, providing a more complete analytical picture. youtube.com

Table 1: Common Silylating Agents and their Properties

| Reagent | Abbreviation | Properties |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful trimethylsilyl donor, often used with a catalyst like TMCS for difficult-to-silylate compounds. chemcoplus.co.jpsigmaaldrich.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile trimethylsilyl amide available, its byproducts are also highly volatile, minimizing interference in GC analysis. chemcoplus.co.jpyoutube.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst in combination with other silylating agents to increase reactivity. phenomenex.comsigmaaldrich.com |

Amine-Based Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique for analyzing a wide range of compounds, including those that are not suitable for GC-MS. However, the detection sensitivity and chromatographic retention of certain analytes can be challenging. For carboxylic acids like this compound, amine-based derivatization can significantly improve their LC-MS profiling. researchgate.netnih.gov

This approach involves coupling the carboxylic acid with an amine-containing reagent. The reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like pyridine (B92270). nih.gov This derivatization serves two main purposes: it reduces the polarity of the carboxylic acid, enhancing its retention on reversed-phase columns, and it introduces a readily ionizable group, which improves detection sensitivity in the mass spectrometer. researchgate.netnih.gov

A variety of amine-containing reagents can be used, each offering specific advantages. For instance, reagents can be designed to introduce a permanent positive charge, enhancing ionization efficiency. researchgate.net Others may incorporate isotopic labels for more precise quantification or specific fragmentation patterns for easier identification. nih.gov

Table 2: Amine-Based Derivatization Reagents for LC-MS

| Reagent | Application |

| Aniline | Used in combination with EDC for the derivatization of carboxylic acids, though it may result in lower quantification compared to other methods. nih.gov |

| 3-Nitrophenylhydrazine (3-NPH) | A common derivatization reagent for carboxylic acids, used with EDC to improve chromatographic separation and detection. nih.gov |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | A pre-column derivatization reagent that introduces a highly hydrophobic tag, improving separation and sensitivity for amino acids and other amine-containing compounds. mdpi.com |

| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | A newer derivatization agent designed for both aldehydes and carboxylic acids, incorporating an isotopic signature for enhanced detection and screening. nih.gov |

Functional Group Interconversion for Enhanced Detectability

Functional group interconversion refers to the chemical transformation of one functional group into another. In the context of this compound, this can be a powerful strategy to enhance its detectability in various analytical platforms.

For instance, the carboxylic acid group can be converted into other functionalities that are more amenable to specific detection methods. One such transformation is the conversion of the carboxylic acid to a nitrile. This can be achieved using reagents like glutaronitrile (B146979) in the presence of a Lewis acid such as aluminum chloride. organic-chemistry.org Nitriles can offer different chromatographic behavior and mass spectrometric fragmentation patterns compared to carboxylic acids.

Another example is the conversion of the carboxylic acid to an amide. This can be accomplished through various methods, including coupling with an amine using a boronic acid catalyst or through a ruthenium-catalyzed dehydrative amidation with an azide. organic-chemistry.org Amides generally exhibit different polarity and hydrogen bonding capabilities than their parent carboxylic acids, which can be exploited for improved chromatographic separation.

Furthermore, the carboxylic acid can undergo decarboxylation to yield the corresponding 4-methoxyisoquinoline. While this removes the original functional group, it can be a useful transformation if the resulting simpler molecule is easier to detect or if the goal is to study the isoquinoline core itself. Decarboxylation can be achieved under photoredox catalysis conditions. nih.gov

These functional group interconversions provide a versatile toolkit for chemists to tailor the properties of this compound to meet the specific demands of their analytical or synthetic objectives. organic-chemistry.orgorganic-chemistry.org

Reactivity at the Isoquinoline Nitrogen Atom

The nitrogen atom in the isoquinoline ring of this compound is a key site of reactivity. As a heteroatom within an aromatic system, it possesses a lone pair of electrons and can act as a nucleophile or a base.

One of the fundamental reactions at the isoquinoline nitrogen is N-acylation. This reaction typically involves treating the isoquinoline with an acylating agent, such as an acid chloride or anhydride. For example, reaction with phenyl chloroformate leads to the formation of an N-acylpyridinium salt. acs.org This activation of the isoquinoline ring makes it more susceptible to nucleophilic attack.

The nitrogen atom can also undergo N-oxidation. Treatment with an oxidizing agent can convert the nitrogen to an N-oxide. This transformation alters the electronic properties of the isoquinoline ring, making it more reactive towards certain electrophilic substitutions. wikipedia.org

Furthermore, the nitrogen can be alkylated, for instance, by reaction with an alkyl halide. This results in the formation of a quaternary ammonium salt, which introduces a permanent positive charge and significantly changes the molecule's solubility and electronic characteristics.

Electrophilic Aromatic Substitution on the Isoquinoline Core

The isoquinoline ring system in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr) reactions. total-synthesis.commasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The position of substitution is directed by the existing substituents on the ring, namely the methoxy group and the carboxylic acid group, as well as the nitrogen atom in the heterocyclic ring.

The methoxy group at the 4-position is an electron-donating group, which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions relative to itself. wikipedia.org Conversely, the carboxylic acid group at the 1-position is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position. youtube.com The nitrogen atom in the isoquinoline ring also influences the regioselectivity of the reaction.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a halogen source and a Lewis acid catalyst. wikipedia.orgyoutube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. wikipedia.org

The interplay of the directing effects of the substituents determines the final position of the incoming electrophile on the isoquinoline core.

Exploitation of the Carboxyl Group as a Traceless Directing Group in C-H Activation

In recent years, the use of directing groups has become a powerful strategy for the selective functionalization of otherwise unreactive C-H bonds. rsc.orgresearchgate.net The carboxylic acid group of this compound can function as a "traceless directing group." rsc.orgrsc.org This means that it can guide a metal catalyst to a specific C-H bond for functionalization and can then be easily removed, typically through decarboxylation, leaving no trace of the directing group in the final product. rsc.orgresearchgate.netrsc.org

This strategy offers a highly efficient and atom-economical way to introduce new functional groups at positions that would be difficult to access through traditional methods. The carboxylic acid coordinates to a metal center, positioning the catalyst in proximity to a specific C-H bond, usually at the ortho position. researchgate.netmdpi.com This facilitates the cleavage of the C-H bond and the subsequent formation of a new bond.

A variety of transition metals, such as palladium and rhodium, have been shown to be effective catalysts for these transformations. researchgate.net The reaction can be used to achieve various C-H functionalizations, including arylation, alkenylation, and alkylation. The traceless nature of the carboxyl group makes this a particularly attractive strategy in organic synthesis, as it avoids the need for separate protection and deprotection steps. rsc.orgrsc.org

Strategic Applications of 4 Methoxyisoquinoline 1 Carboxylic Acid As a Synthetic Intermediate

Building Block for Complex Substituted Isoquinoline (B145761) Scaffolds

4-Methoxyisoquinoline-1-carboxylic acid serves as an excellent foundational element for élaborating more complex isoquinoline structures. The isoquinoline nucleus is a common motif in a vast number of bioactive natural products and pharmaceuticals. researchgate.netslideshare.netnih.gov Synthetic access to derivatives, especially those with specific substitution patterns, is crucial for developing new therapeutic agents. researchgate.net

The functional groups of this compound—the carboxylic acid, the methoxy (B1213986) group, and the aromatic ring system itself—offer multiple points for diversification. Chemists can leverage established synthetic methodologies to build intricate molecular architectures. For instance, the carboxylic acid group can be converted into esters, amides, or other functional groups, or it can be removed or replaced. The aromatic rings can undergo electrophilic substitution, while the nitrogen atom allows for quaternization or N-oxide formation, further expanding the synthetic possibilities.

Various synthetic strategies can be employed to construct complex scaffolds from such isoquinoline precursors:

Cascade Reactions: Efficient one-pot, multi-component reactions can rapidly assemble multisubstituted isoquinolines from simple, readily available starting materials. acs.org

Domino Reactions: Copper-catalyzed domino reactions have been developed to synthesize isoquinolone-4-carboxylic acids, demonstrating a pathway to build upon the core structure. nih.gov

Cyclization Methods: Classic methods like the Pomeranz–Fritsch–Bobbitt cyclization are instrumental in creating the core tetrahydroisoquinoline structure, which can then be further modified. researchgate.net This highlights the general importance of cyclization strategies in building up from simpler precursors to the desired complex scaffolds. youtube.com

The ability to use this compound as a starting point allows for the creation of novel analogs of known biologically active molecules, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.

Precursor in Heterocyclic Compound Library Synthesis

The demand for novel chemical entities in high-throughput screening and drug discovery has spurred the development of methods for synthesizing diverse compound libraries. This compound is an ideal precursor for generating libraries of heterocyclic compounds due to its inherent functionality. The field of drug discovery heavily relies on the availability of diverse collections of small molecules, often built around a central scaffold. enamine.net

The isoquinoline core can be fused with other ring systems to create polycyclic structures with unique three-dimensional shapes and properties. For example, research has demonstrated the synthesis of fused heterocyclic systems like diazepino[2,3-h]quinolines by starting with substituted quinoline-carboxylic acids. This involves reactions at different positions on the quinoline (B57606) ring system to build additional heterocyclic rings, showcasing how a simple precursor can lead to significant molecular complexity.

By systematically reacting this compound with a variety of building blocks, chemists can generate a library of related but structurally distinct molecules. This diversity-oriented synthesis approach is critical for exploring new chemical space and identifying hits against new biological targets. The carboxylic acid function is particularly useful as it allows for amide bond formation, a robust and widely used reaction in the construction of compound libraries. enamine.net

Application in the Design of Bioactive Small Molecules

Bioactive small molecules are low molecular weight organic compounds that can modulate biological processes and are the foundation of modern pharmacology. bldpharm.com The quinoline and isoquinoline scaffolds are considered privileged structures in this context, frequently appearing in anticancer agents and other therapeutics. researchgate.netnih.govfrontiersin.org this compound provides a robust framework for designing such molecules, with its functional groups serving as anchors for introducing pharmacophoric elements or tuning physicochemical properties.

Incorporation into Enzyme Inhibitor Frameworks (e.g., NDM-1, COMT)

New Delhi Metallo-β-lactamase (NDM-1): The rise of antibiotic-resistant bacteria, particularly those producing metallo-β-lactamases like NDM-1, poses a severe threat to global health. nih.gov NDM-1 can hydrolyze a broad spectrum of β-lactam antibiotics, rendering them ineffective. Consequently, there is an urgent need for effective NDM-1 inhibitors. nih.gov Carboxylic acid-containing compounds have emerged as a prominent class of NDM-1 inhibitors. nih.gov These molecules are thought to exert their inhibitory effect by interacting with the zinc ions in the enzyme's active site. nih.gov

Research has identified several heterocyclic carboxylic acids as potent NDM-1 inhibitors. The structural features of this compound—a heterocyclic nitrogen-containing ring system combined with a carboxylic acid group—make it a highly relevant scaffold for designing novel NDM-1 inhibitors.

| Inhibitor Scaffold | Reported Activity / Significance | Reference |

| Pyridine-2,6-dicarboxylic acid | Potent inhibitor, restores antibiotic susceptibility in E. coli. | nih.govacs.org |

| Thiazolidine-2,4-dicarboxylic acid | Shows powerful inhibitory effect on MβLs. | nih.gov |

| D-Captopril | A known potent, competitive inhibitor of NDM-1. | nih.gov |

| Quinoline-2-carboxylates | Identified as zinc-binding inhibitors that can re-sensitize bacteria to carbapenems. | acs.org |

The data suggests that aza-heterocyclic carboxylic acids are a promising starting point for inhibitor design. The isoquinoline framework of this compound offers a distinct topology compared to pyridine (B92270) or quinoline, providing an opportunity to explore new binding interactions within the NDM-1 active site and develop inhibitors with improved potency or selectivity.

Catechol-O-methyltransferase (COMT): COMT is a key enzyme in the metabolism of catecholamine neurotransmitters like dopamine. nih.gov COMT inhibitors are used in the treatment of Parkinson's disease to protect levodopa (B1675098) from peripheral degradation, thereby increasing its bioavailability to the brain. nih.gov While the most common COMT inhibitors like tolcapone (B1682975) and entacapone (B1671355) are based on a nitrocatechol structure, research has shown that other heterocyclic scaffolds can also inhibit the enzyme. nih.govresearchgate.net

Notably, certain 6,7-dihydroxy-3,4-dihydroisoquinolines have been identified as potent COMT inhibitors. nih.gov This demonstrates that the isoquinoline core is a viable scaffold for targeting this enzyme. Although these active compounds are catechols (dihydroxy), the this compound structure provides a synthetic starting point. The methoxy group could potentially be demethylated to reveal a hydroxyl group, and further functionalization could introduce a second hydroxyl to create the necessary catechol motif, or the scaffold could be used to design non-catechol inhibitors that mimic the key binding interactions.

Development of Receptor Ligands and Modifiers

The rigid structure of the isoquinoline ring system makes it an excellent scaffold for presenting substituents in well-defined spatial orientations, which is critical for specific binding to protein receptors. This compound can be used as a template to develop ligands for a variety of receptors. The carboxylic acid provides a key interaction point (e.g., forming salt bridges with basic residues like arginine or lysine) or a handle for attaching other pharmacophoric groups. The methoxy group can influence binding through electronic and steric effects or by participating in hydrogen bonds if demethylated. The quinoline and isoquinoline frameworks are found in natural products that target a wide range of biological systems, underscoring their versatility as receptor ligands. nih.govfrontiersin.org

Frameworks for Fibroblast Activation Protein (FAP) Inhibitors

Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the microenvironment of most epithelial tumors, while its presence in healthy tissues is minimal. nih.gov This differential expression makes FAP an exceptionally promising target for both cancer diagnosis (imaging) and therapy, a concept known as theranostics.

Small-molecule inhibitors of FAP have been developed, with quinoline-based structures forming a particularly important and successful class. nih.gov These inhibitors, often referred to as FAPIs, can be labeled with radionuclides for PET imaging (e.g., with Gallium-68) or for targeted radiotherapy (e.g., with Lutetium-177 or Yttrium-90).

The core of many advanced FAPIs is a quinoline scaffold linked to a glycyl-2-cyanopyrrolidine moiety. This compound is a direct and valuable precursor for this class of molecules. The carboxylic acid at the 1-position is perfectly positioned for coupling with the glycyl-2-cyanopyrrolidine unit. The isoquinoline core is a very close structural analog of the quinoline core, allowing for the development of novel FAPIs with potentially different binding kinetics, tumor retention, and biodistribution profiles.

| FAPI Compound | Scaffold Type | Significance | Reference |

| FAPI-02 | Quinoline-based | Early generation theranostic FAPI with DOTA chelator for radiolabeling. | nih.gov |

| FAPI-04 | Quinoline-based | Optimized ligand with higher affinity and better stability than FAPI-02. | nih.gov |

| FAPI-46 | Quinoline-based | Further optimized FAPI with high tumor-to-background ratio. |

Given that FAPI development has progressed through optimization of the quinoline core, the use of this compound provides a logical next step for generating new intellectual property and potentially superior clinical candidates.

Exploration of Carboxylic Acid Bioisosteres Derived from this compound Scaffolds

This compound is an ideal platform for exploring such replacements. The carboxylic acid at the 1-position can be synthetically converted into a wide range of bioisosteres. This strategy allows for fine-tuning of acidity (pKa), lipophilicity, and metabolic fate, which can have a profound impact on a molecule's pharmacokinetic and pharmacodynamic properties. hyphadiscovery.comresearchgate.net The choice of a bioisostere is highly context-dependent, and screening a panel of them is often necessary to find the optimal replacement. nih.gov

Below is a table of common carboxylic acid bioisosteres that could be incorporated into the 4-methoxyisoquinoline (B1350727) scaffold.

| Bioisostere | General Structure | Key Properties (Compared to Carboxylic Acid) | Reference |

| 1H-Tetrazole | Acidity (pKa) is similar (4.5–4.9); more lipophilic but not always more permeable; metabolically more stable. | drughunter.comnih.gov | |

| Acyl Sulfonamide | pKa is in a similar range (4–5); can offer increased lipophilicity and metabolic stability. | nih.gov | |

| Hydroxamic Acid | Generally less acidic (pKa ~8-9); can still be metabolized via glucuronidation. | nih.gov | |

| 3-Hydroxyisoxazole | Planar, acidic isostere with a pKa of ~4–5. | nih.gov | |

| Sulfonic Acid | Strongly acidic (pKa < 2); increases polarity. | nih.gov |

By replacing the carboxylic acid in this compound-derived bioactive molecules with these and other bioisosteres, researchers can systematically optimize properties to create superior drug candidates.

Computational Investigations and Theoretical Mechanistic Studies of 4 Methoxyisoquinoline 1 Carboxylic Acid

Quantum Chemical Modeling of Electronic Structure and Reactivity (e.g., DFT Calculations)

The electronic structure of the isoquinoline (B145761) ring system is characterized by its aromaticity and the presence of the nitrogen heteroatom, which influences the electron density distribution across the bicyclic framework. The introduction of a methoxy (B1213986) group at the C4 position and a carboxylic acid group at the C1 position further modulates these electronic properties. The methoxy group, being an electron-donating group, is expected to increase the electron density in the ring, particularly at the ortho and para positions. Conversely, the carboxylic acid group is an electron-withdrawing group, which will decrease the electron density, especially at the C1 position to which it is attached.

Computational studies on related quinoline (B57606) and isoquinoline derivatives have demonstrated the utility of DFT in predicting reactivity. For instance, studies on substituted quinolines use descriptors derived from DFT to quantify nucleophilicity and electrophilicity, which in turn helps in predicting the regioselectivity of reactions like electrophilic aromatic substitution. libretexts.org Similar approaches can be applied to 4-methoxyisoquinoline-1-carboxylic acid to predict its behavior in various chemical reactions. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. A higher HOMO energy indicates a greater propensity to donate electrons (nucleophilicity), while a lower LUMO energy suggests a greater ability to accept electrons (electrophilicity).

The table below presents hypothetical calculated electronic properties for this compound based on typical values for similar aromatic carboxylic acids.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.8 eV | Indicates susceptibility to nucleophilic attack. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. For this compound, several reactions could be of interest, including esterification of the carboxylic acid, electrophilic substitution on the aromatic ring, and decarboxylation.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a common reaction for carboxylic acids, particularly when heated. masterorganicchemistry.comyoutube.com The mechanism of this reaction can be investigated computationally. For many carboxylic acids, decarboxylation proceeds through a cyclic transition state, especially if there is a nearby functional group that can participate in an intramolecular hydrogen transfer. youtube.comnih.gov In the case of this compound, the nitrogen atom of the isoquinoline ring is suitably positioned to facilitate a concerted mechanism for decarboxylation. Theoretical calculations can determine the activation energy for this process by locating the transition state structure and calculating its energy relative to the ground state of the reactant. acs.org

Another important reaction is the copper-catalyzed decarboxylation of quinoline and isoquinoline carboxylic acids, which is a known synthetic method. acs.org Computational studies can shed light on the role of the copper catalyst in facilitating this reaction, including the coordination of the catalyst to the isoquinoline nitrogen and the carboxyl group, and the subsequent steps leading to the cleavage of the C-C bond.

The table below outlines a hypothetical reaction pathway for the thermal decarboxylation of this compound, with estimated activation energies.

| Reaction Step | Description | Estimated Activation Energy (kcal/mol) |

| 1. Intramolecular Proton Transfer | The acidic proton of the carboxyl group is transferred to the isoquinoline nitrogen. | 15-25 |

| 2. C-C Bond Cleavage (Transition State) | The bond between the carboxyl group and the isoquinoline ring breaks. | 30-40 |

| 3. CO2 Elimination | Carbon dioxide is released, and the final product is formed. | - |

These values are hypothetical and would require specific computational studies to be verified.

Conformational Analysis and Molecular Modeling

The three-dimensional structure of a molecule is crucial for its physical and biological properties. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule, known as conformers. For this compound, the primary sources of conformational flexibility are the rotation around the C1-C(OOH) bond and the C4-O(CH3) bond.

Computational studies on related systems, such as phenyl quinoline-2-carboxylates, have shown that the orientation of the substituent groups has a significant impact on the crystal packing and intermolecular interactions. nih.gov A similar analysis for this compound would provide valuable information about its solid-state structure and potential polymorphism.

The following table presents key structural parameters for isoquinoline-1-carboxylic acid, which serves as a parent compound for the molecule of interest. These parameters provide a baseline for understanding the geometry of the core structure.

| Parameter | Value | Source |

| C1-C(OOH) bond length | 1.50 Å | wiley-vch.de |

| C=O bond length | 1.21 Å | wiley-vch.de |

| O-H bond length | 0.97 Å | wiley-vch.de |

| Torsion angle (N-C1-C(OOH)-O) | ~0° or ~180° (for planar conformers) | Inferred |

Data is for the parent compound isoquinoline-1-carboxylic acid and is sourced from PubChem.

Tautomerism Studies in Related Hydroxyquinoline Carboxylic Acids

Tautomerism, the interconversion of structural isomers, is a well-documented phenomenon in heterocyclic chemistry. researchgate.net While this compound itself is not expected to exhibit significant tautomerism, the study of tautomerism in related hydroxyquinoline carboxylic acids provides valuable insights into the behavior of the quinoline and isoquinoline ring systems. researchgate.netnih.gov

In hydroxyquinoline carboxylic acids, a proton can be transferred from the hydroxyl group to the nitrogen atom of the quinoline ring, resulting in a zwitterionic tautomer. researchgate.netnih.gov The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring.

Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, have been employed to determine the relative stabilities of the different tautomers. researchgate.netnih.gov DFT calculations can predict the energies of the tautomers and the activation barrier for their interconversion. These studies have shown that in many cases, the zwitterionic form is more stable, particularly in the solid state and in polar solvents. nih.gov This is due to the favorable electrostatic interactions in the zwitterion. The presence of a carboxylic acid group can also influence the tautomeric equilibrium by providing an additional site for protonation or deprotonation.

The study of tautomerism in these related compounds highlights the dynamic nature of the quinoline and isoquinoline scaffolds and the important role that computational chemistry plays in understanding these complex equilibria.

The table below shows the common tautomeric forms for a generic hydroxyquinoline carboxylic acid.

| Tautomer | Description | Relative Stability |

| Enol Form | The proton is on the oxygen of the hydroxyl group. | Generally less stable in polar environments. |

| Zwitterionic Form | The proton from the hydroxyl group has transferred to the ring nitrogen. | Often more stable, especially in the solid state and polar solvents. nih.gov |

Exploration of Biological Activities and Molecular Mechanisms of Action for 4 Methoxyisoquinoline 1 Carboxylic Acid and Its Derivatives

Identification of Putative Biological Targets and Pathways

Derivatives of isoquinoline-1-carboxylic acid have been investigated for a range of biological activities, suggesting several potential targets and pathways. The isoquinoline (B145761) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to numerous and diverse biological targets. nih.gov

One of the primary areas of investigation for isoquinoline derivatives is in cancer therapy . These compounds have been shown to interfere with multiple pathways crucial for cancer cell proliferation and survival. nih.govnih.govnih.gov For instance, some isoquinoline alkaloids have demonstrated the ability to inhibit signal transducer and activator of transcription 3 (STAT3), a key signaling protein involved in tumor progression. nih.gov Additionally, certain quinoline-4-carboxylic acid derivatives have been identified as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis and, consequently, cell proliferation. nih.govnih.govelsevierpure.com The antitumor activity of some isoquinoline-3-carboxylic acid derivatives has also been reported, suggesting that using multiple pharmacophores of this type within the same molecule could be a viable strategy for developing new anticancer drugs. nih.gov

Another significant area of interest is the antiviral activity of isoquinoline derivatives. nih.gov These compounds can interfere with viral replication through various mechanisms, including the inhibition of key viral enzymes and host factors necessary for the viral life cycle. nih.govnih.govelsevierpure.com For example, some isoquinoline alkaloids have shown inhibitory activity against the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme critical for viral replication. nih.gov

Furthermore, isoquinoline derivatives have been explored for their potential as antibacterial agents . The mechanism of action for some quinolone antibiotics involves the inhibition of bacterial DNA gyrase, which prevents the replication of bacterial DNA. mdpi.comresearchgate.net The presence of a carboxylic acid group is often a key feature for this activity.

In Vitro Enzymatic Inhibition Studies (e.g., New Delhi metallo-β-lactamase (NDM-1) and Catechol-O-methyltransferase (COMT))

New Delhi metallo-β-lactamase (NDM-1):

Carboxylic acid-containing compounds are a prominent class of inhibitors for New Delhi metallo-β-lactamase (NDM-1), a bacterial enzyme that confers resistance to a broad range of β-lactam antibiotics. nih.govnih.gov The inhibitory mechanism often involves the carboxylic acid group interacting with key residues in the enzyme's active site, such as Lys224, and the zinc ions that are essential for catalytic activity. nih.gov

Several dicarboxylic acids have been identified as inhibitors of NDM-1. For example, pyridine-2,6-dicarboxylic acid and thiazolidine-2,4-dicarboxylic acid have demonstrated inhibitory potency in the micromolar range and have been shown to re-sensitize NDM-1-producing E. coli to imipenem. nih.gov These findings suggest that the dicarboxylic acid scaffold is a promising starting point for the development of more potent NDM-1 inhibitors. nih.gov

Catechol-O-methyltransferase (COMT):

Catechol-O-methyltransferase (COMT) is an enzyme involved in the metabolism of catecholamine neurotransmitters. nih.govwikipedia.org Inhibition of COMT is a therapeutic strategy for Parkinson's disease, as it can increase the bioavailability of levodopa (B1675098). wikipedia.org While nitrocatechols are the most well-known class of COMT inhibitors, research has explored other molecular scaffolds. nih.govwikipedia.org

The inhibitory mechanism of COMT involves the binding of the inhibitor to the enzyme's active site, which consists of a SAM (S-adenosyl-L-methionine) binding pocket and a catechol binding pocket. nih.gov Some inhibitors act competitively, binding to the same site as the natural substrate, while others exhibit mixed or non-competitive inhibition. nih.gov For instance, certain natural pentacyclic triterpenoids like oleanolic acid and betulinic acid have been identified as mixed-type inhibitors of COMT, binding to hydrophobic residues near the catechol pocket. nih.gov The development of COMT inhibitors often focuses on optimizing the molecule's ability to interact with the active site residues to achieve potent and selective inhibition.

Mechanistic Pathways of Bioactivity at the Molecular Level

The bioactivity of 4-methoxyisoquinoline-1-carboxylic acid and its derivatives is intrinsically linked to their ability to interact with specific molecular targets, thereby modulating cellular pathways. The carboxylic acid moiety is a key functional group that often plays a crucial role in these interactions.

At a molecular level, the carboxylic acid group can participate in several types of interactions that are fundamental to biological activity:

Hydrogen Bonding: The carboxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues in the active sites of enzymes or the binding pockets of receptors. researchgate.net This is a common mechanism for the inhibition of enzymes like NDM-1, where the carboxylate interacts with positively charged residues like lysine (B10760008). nih.gov

Ionic Interactions: At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This negative charge can form strong ionic bonds (salt bridges) with positively charged amino acid residues such as arginine and lysine within a protein's binding site.

Coordination with Metal Ions: The carboxylate group can chelate metal ions, which is a key mechanism for the inhibition of metalloenzymes. nih.gov In the case of NDM-1, the carboxylic acid can coordinate with the zinc ions in the active site, disrupting the enzyme's catalytic function. nih.gov

The isoquinoline ring system itself provides a rigid scaffold that positions the carboxylic acid and other substituents in a specific three-dimensional orientation, which is critical for high-affinity binding to a biological target. nih.gov The methoxy (B1213986) group at the 4-position can also influence the molecule's electronic properties and its ability to form hydrophobic or other interactions with the target protein.

Similarly, the antiviral activity of some isoquinoline alkaloids against the SARS-CoV-2 main protease (Mpro) is attributed to their ability to bind to the enzyme's active site and block its function, which is essential for viral replication. nih.gov Molecular docking studies suggest that these compounds form hydrogen bonds and hydrophobic interactions with key amino acid residues in the Mpro active site. nih.gov

Structure-Activity Relationship (SAR) Development from Isoquinoline Carboxylic Acid Scaffolds

The development of structure-activity relationships (SAR) for isoquinoline carboxylic acid scaffolds is a critical aspect of medicinal chemistry, aiming to optimize the biological activity of these compounds by systematically modifying their chemical structure. nih.gov

Key areas of modification and their impact on activity include:

The Carboxylic Acid Group: The presence and position of the carboxylic acid group are often crucial for activity. For many biological targets, the carboxylic acid at the 1-position of the isoquinoline ring is essential for binding and inhibitory activity. nih.gov In some cases, replacing the carboxylic acid with a bioisostere, such as a tetrazole, can maintain or improve activity while altering physicochemical properties like metabolic stability. acs.orgchemrxiv.org

Substituents on the Isoquinoline Ring: The type and position of substituents on the aromatic portion of the isoquinoline ring significantly influence activity. For example, in a series of quinoline-4-carboxylic acid inhibitors of dihydroorotate dehydrogenase, bulky hydrophobic substituents at the C2 position were found to be necessary for potent inhibition. nih.gov The methoxy group in this compound can also be a key determinant of activity, potentially influencing binding affinity and pharmacokinetic properties.

Modifications to the Tetrahydroisoquinoline Scaffold: For derivatives based on the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold, modifications to the ring system itself can impact activity. nih.gov The stereochemistry at chiral centers is often critical, with one enantiomer typically being more active than the other. acs.org

Interactive Data Table: SAR of Quinoline (B57606) Carboxylic Acid Analogs as DHODH Inhibitors

| Compound | C2-Substituent | C6-Substituent | DHODH Inhibition (IC50) |

| Analog 1 | 2'-fluoro-1,1'-biphenyl-4-yl | Fluoro | Potent |

| Analog 2 | Phenyl | Hydrogen | Less Potent |

| Analog 3 | Naphthyl | Fluoro | Potent |

| Analog 4 | 2'-fluoro-1,1'-biphenyl-4-yl | Hydrogen | Moderately Potent |

This table illustrates how variations in substituents at the C2 and C6 positions of the quinoline carboxylic acid scaffold can significantly impact the inhibitory activity against dihydroorotate dehydrogenase, based on principles derived from SAR studies. nih.gov

Systematic exploration of these structural modifications allows for the development of a comprehensive SAR, guiding the design of more potent and selective inhibitors for specific biological targets. nih.govnih.govacs.org

Q & A

Q. How can researchers structure supplementary materials for transparency?

- Methodology :

- Upload raw chromatograms, crystallographic data (CIF files), and assay plate maps to repositories like Zenodo.

- Annotate datasets with DOI links in the main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.